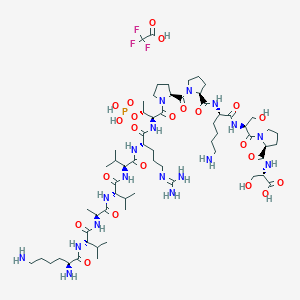

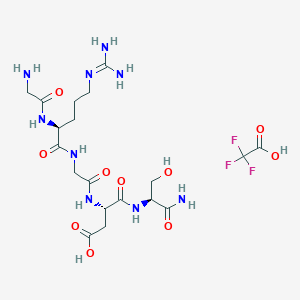

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

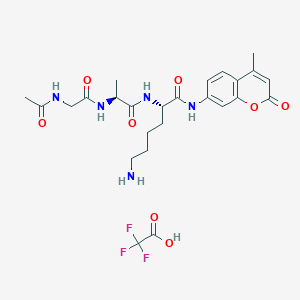

“H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate” is a pentapeptide with no N-terminal modification . It can be coupled to carriers by its free N-terminus . It’s also known to inhibit fibronectin function by binding to platelet-binding sites .

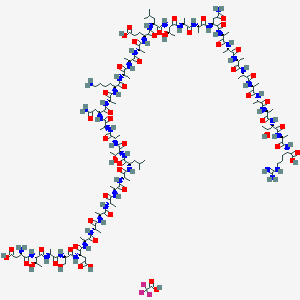

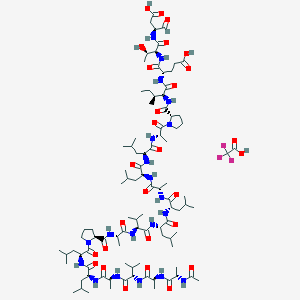

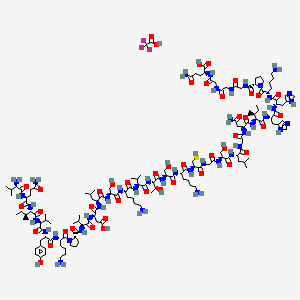

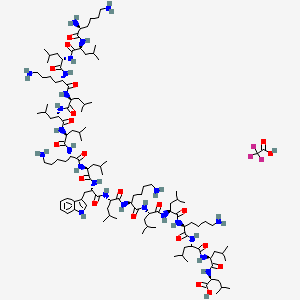

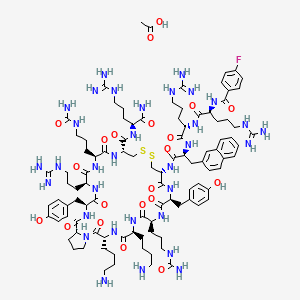

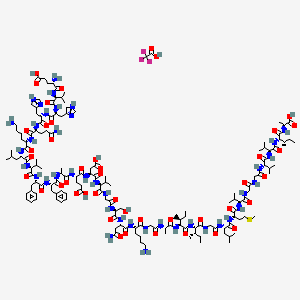

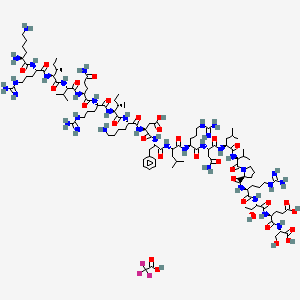

Molecular Structure Analysis

The molecular weight of “this compound” is 489.48 . Its chemical formula is C17H31N9O8 . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It is soluble in water . The peptide should be stored at temperatures below -15°C . It’s also hygroscopic, meaning it readily absorbs moisture from the environment .Mecanismo De Acción

Target of Action

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate, also known as GRGDS-NH2, is a pentapeptide with no N-terminal modification . It primarily targets fibronectin , a high-molecular-weight glycoprotein of the extracellular matrix that binds to integrins. Fibronectin plays a crucial role in cell adhesion, growth, migration, and differentiation .

Mode of Action

The interaction of GRGDS-NH2 with its target, fibronectin, inhibits fibronectin’s binding to platelets . This interaction can result in changes in cell adhesion and migration, affecting the overall cellular behavior .

Biochemical Pathways

Given its interaction with fibronectin and the role of fibronectin in various cellular processes, it can be inferred that grgds-nh2 may influence pathways related to cell adhesion, migration, and differentiation .

Result of Action

The molecular and cellular effects of GRGDS-NH2’s action primarily involve changes in cell adhesion and migration due to its interaction with fibronectin . These changes can influence various biological processes, including tissue repair, embryogenesis, blood clotting, and immune response .

Análisis Bioquímico

Biochemical Properties

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to support fibroblast attachment and inhibit fibronectin binding to platelets . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the adhesion of human ovarian carcinoma OVCAR-3 cells to fibronectin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propiedades

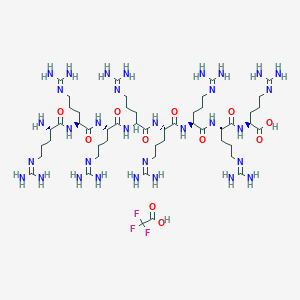

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYWZCVLFVHNW-PUBMXKGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

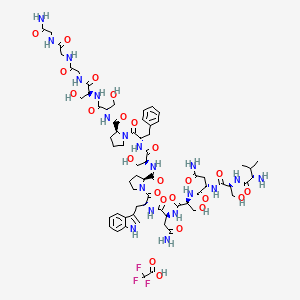

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

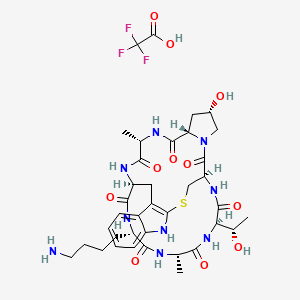

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N9O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.